molecular formula C10H5F3N2O2 B13110344 2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid

2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid

Cat. No.: B13110344
M. Wt: 242.15 g/mol
InChI Key: BBNGBQHNCXZKPF-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid is a heterocyclic compound that features a naphthyridine core substituted with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C using catalysts like iron fluoride can be employed to introduce the trifluoromethyl group efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like trifluoromethyl copper for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes, receptors, and other proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid is unique due to its naphthyridine core, which provides distinct electronic and steric properties compared to other trifluoromethyl-substituted compounds. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules .

Properties

Molecular Formula

C10H5F3N2O2

Molecular Weight

242.15 g/mol

IUPAC Name

2-(trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C10H5F3N2O2/c11-10(12,13)8-3-5(9(16)17)6-4-14-2-1-7(6)15-8/h1-4H,(H,16,17)

InChI Key

BBNGBQHNCXZKPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(C=C2C(=O)O)C(F)(F)F

Origin of Product

United States

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